molecular formula C21H22F3N3O7 B2821982 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351649-59-6

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2821982
CAS No.: 1351649-59-6
M. Wt: 485.416
InChI Key: IXSPODLAFLVBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a small molecule research chemical supplied as an oxalate salt to enhance stability and solubility. The compound features a complex structure incorporating a piperazine linker, a furan-2-yl ketone group, and an aniline moiety substituted with a metabolically robust trifluoromethyl group. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a compound's bioavailability and metabolic stability, making it a valuable scaffold for investigating structure-activity relationships in drug discovery. While the specific biological target and mechanism of action for this precise molecule require further investigation, its structural framework is highly relevant for pharmaceutical research. Analogous compounds featuring acetamide backbones and heterocyclic systems, such as furan and piperazine, are frequently explored for their antimicrobial and anti-inflammatory properties . This suggests potential applications in developing novel therapeutic agents for infectious or degenerative diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3.C2H2O4/c20-19(21,22)14-3-1-4-15(11-14)23-18(27)13-25-8-6-24(7-9-25)12-16(26)17-5-2-10-28-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSPODLAFLVBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the combination of furan derivatives with piperazine has shown enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)15
Compound BA549 (Lung Cancer)20
2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalateHeLa (Cervical Cancer)TBDCurrent Study

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are being investigated due to its ability to inhibit specific pathways involved in inflammation. Compounds with similar furan and piperazine structures have been noted for their capacity to downregulate pro-inflammatory cytokines.

Study FocusMethodologyFindings
Inhibition of IL-6 ProductionIn vitro assays on macrophagesSignificant reduction in IL-6 levels at concentrations >10 μM
COX Enzyme InhibitionEnzyme activity assaysModerate inhibition observed, suggesting potential for pain management

Neuroprotective Effects

Research indicates that compounds containing piperazine can provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders such as Alzheimer’s disease. The furan moiety is also associated with antioxidant properties.

Mechanism of ActionExperimental ModelOutcome
Antioxidant ActivityNeuronal cell cultures exposed to oxidative stressReduction in cell death by 30% at 25 μM concentration
Neuroprotection in Animal ModelsMouse model of Alzheimer's diseaseImproved cognitive function observed in treated groups

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study on Antitumor Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine with furan rings exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Clinical Trials :
    • Ongoing clinical trials are exploring the efficacy of similar compounds in combination therapies for resistant cancer types, focusing on their synergistic effects when paired with established chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in the combination of a furan-2-yl ketone , piperazine core , and 3-(trifluoromethyl)phenyl group. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Key Substituents Molecular Weight Biological Activity/Notes Reference
Target Compound C₁₉H₂₀F₃N₃O₄ (oxalate) Furan-2-yl, 3-(CF₃)Ph, oxalate salt 437.38 Not explicitly reported; inferred CNS/anti-inflammatory potential
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5) C₁₉H₁₉ClF₃N₃O 2-Cl, 5-CF₃Ph, 4-phenylpiperazine 397.82 Antagonist activity (unspecified targets)
2-Chloro-N-{2-[4-(3,3-dimethylbutyryl)-piperazin-1-yl]-2-oxo-1-thiophen-2-yl-ethyl}-N-(3-CF₃Ph)-acetamide (1201629-92-6) C₂₃H₂₈ClF₃N₃O₃S Thiophene, 3,3-dimethylbutyryl, 3-CF₃Ph 542.00 Probable protease/modulatory activity
Flufenacet (CAS 142459-58-3) C₁₄H₁₃F₄N₃O₂S 1,3,4-Thiadiazole, 4-FPh, isopropyl 364.34 Herbicidal (cell division inhibitor)
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (871493-35-5) C₂₁H₂₁FN₃O₃S Quinazolinone, 4-FPh, tetrahydrofuran 414.48 Anticancer (kinase inhibition inferred)
Key Observations:

Furan vs. Thiophene/Quinazolinone: The furan ring in the target compound may offer distinct electronic properties compared to thiophene (in 1201629-92-6) or quinazolinone (in 871493-35-5), affecting receptor binding and metabolic stability .

Salt Forms: The oxalate salt in the target compound likely improves aqueous solubility compared to non-salt forms (e.g., CAS 297150-41-5) .

Anti-Exudative and Anti-Inflammatory Activity:
  • Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (dose: 10 mg/kg) showed anti-exudative activity comparable to diclofenac (8 mg/kg) in murine models, suggesting the furan-acetamide scaffold’s therapeutic relevance .
  • The target compound’s piperazine core aligns with anti-proliferative piperazine derivatives (e.g., N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide), which induce apoptosis in cancer cells .
Pharmacokinetic Considerations:

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are optimal for synthesizing this compound with high purity and yield?

    • Methodological Answer : The synthesis involves multi-step reactions, including condensation, reductive amination, and coupling. Microwave-assisted synthesis or solvent-free conditions can improve yields and reduce reaction times. Base catalysts (e.g., triethylamine) are critical for neutralizing byproducts. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization via NMR (¹H/¹³C), IR, and mass spectrometry validates structural integrity .

    Q. How should researchers characterize the compound’s structure and confirm purity?

    • Methodological Answer : Use a combination of:

    • Nuclear Magnetic Resonance (NMR) : Assign peaks for furan, piperazine, and trifluoromethylphenyl groups.
    • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
    • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
    • HPLC/Purity Analysis : Monitor impurities using reverse-phase chromatography with UV detection .

    Q. What in vitro models are appropriate for initial biological activity screening?

    • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2, kinases) due to the compound’s acetamide and trifluoromethyl motifs. Cell viability assays (MTT or resazurin-based) in cancer or bacterial lines can assess cytotoxicity. Antimicrobial activity should be tested against Gram-positive/negative strains using broth microdilution .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data across studies?

    • Methodological Answer :

    • Assay Validation : Replicate experiments under standardized conditions (pH, temperature, solvent controls).
    • Purity Verification : Re-characterize the compound using orthogonal methods (e.g., DSC for thermal stability).
    • Structural Analog Comparison : Test derivatives (e.g., varying trifluoromethyl or furan groups) to isolate activity contributors .

    Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

    • Methodological Answer :

    • Core Modifications : Synthesize analogs with substituted piperazine rings (e.g., 4-phenylpiperazine vs. azepane) to assess flexibility impacts .
    • Functional Group Swaps : Replace the furan-2-yl moiety with thiophene or pyridine to evaluate electronic effects.
    • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

    Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

    • Methodological Answer :

    • Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acylations).
    • Purification Scaling : Replace column chromatography with fractional crystallization or countercurrent distribution.
    • Byproduct Analysis : Use LC-MS to track side products and adjust stoichiometry .

    Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

    • Methodological Answer :

    • Molecular Docking : Simulate binding to COX-2 or serotonin receptors using AutoDock Vina.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
    • Mutagenesis Studies : Modify key residues in target proteins (e.g., His90 in COX-2) to confirm interaction sites .

    Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

    • Methodological Answer :

    • Rodent Models : Administer orally or intravenously; use LC-MS to measure plasma half-life and bioavailability.
    • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in repeated-dose studies.
    • Formulation Adjustments : Test solubility enhancers (e.g., cyclodextrins) to improve oral absorption .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.